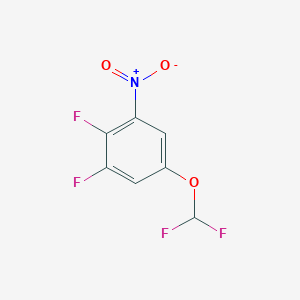
1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene is an organic compound with the molecular formula C7H3F4NO3 It is a derivative of benzene, characterized by the presence of two fluorine atoms, a difluoromethoxy group, and a nitro group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene typically involves the nitration of a difluoromethoxy-substituted benzene derivative. One common method includes the reaction of 1,2-difluorobenzene with difluoromethoxy reagents under specific conditions to introduce the difluoromethoxy group. This is followed by nitration using nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of electron-withdrawing groups (fluorine and nitro), the compound can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride (SnCl2).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Oxidized Products: From oxidation reactions at the methoxy group.
科学研究应用
1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing groups (fluorine and nitro) influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The difluoromethoxy group can also participate in various interactions, affecting the overall reactivity and stability of the compound .
相似化合物的比较
Similar Compounds
1,2-Difluoro-3-methoxy-5-nitrobenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3,4-Difluoronitrobenzene: Lacks the methoxy group, having only fluorine and nitro substituents.
1,2-Difluoro-3-nitrobenzene: Lacks the methoxy group, having only fluorine and nitro substituents.
Uniqueness
1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene is unique due to the presence of both difluoromethoxy and nitro groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
属性
分子式 |
C7H3F4NO3 |
|---|---|
分子量 |
225.10 g/mol |
IUPAC 名称 |
5-(difluoromethoxy)-1,2-difluoro-3-nitrobenzene |
InChI |
InChI=1S/C7H3F4NO3/c8-4-1-3(15-7(10)11)2-5(6(4)9)12(13)14/h1-2,7H |
InChI 键 |
NEERYSOQXNGBPO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


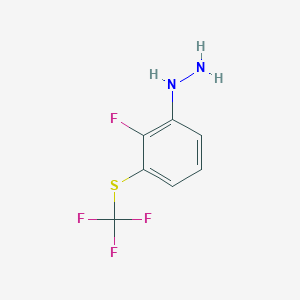
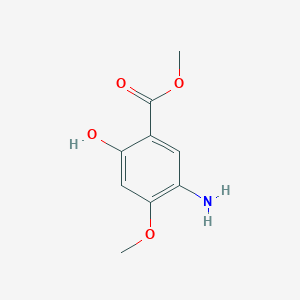
![(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)
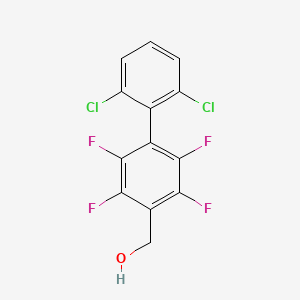
![(E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2](/img/structure/B14052035.png)
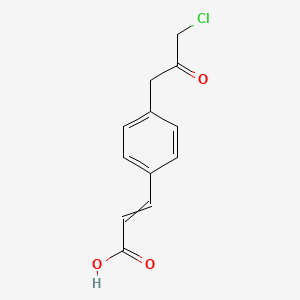
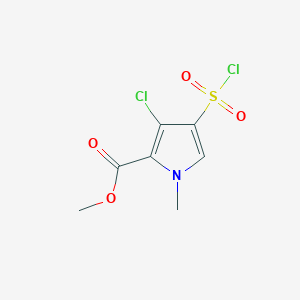
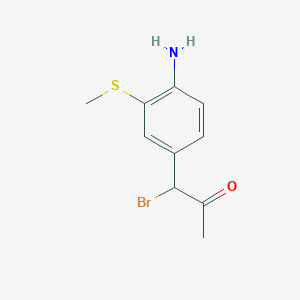
![(2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B14052056.png)
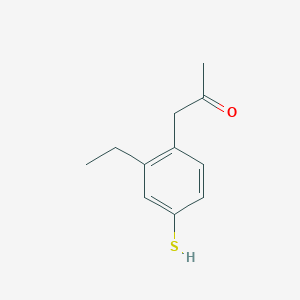

![2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14052066.png)
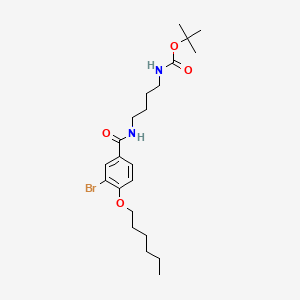
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14052081.png)
